REACTION_SMILES
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[C:27](=[O:28])([O-:29])[O-:30].[Cl:1][c:2]1[n:3][c:4]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[n:5][c:6]([Cl:8])[n:7]1.[F:15][CH:16]([c:17]1[nH:18][c:19]2[c:20]([n:21]1)[cH:22][cH:23][cH:24][cH:25]2)[F:26].[K+:31].[K+:32].[O:33]=[CH:34][N:35]([CH3:36])[CH3:37].[OH2:38]>>[c:2]1(-[n:18]2[c:17]([CH:16]([F:15])[F:26])[n:21][c:20]3[c:19]2[cH:25][cH:24][cH:23][cH:22]3)[n:3][c:4]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[n:5][c:6]([Cl:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(N2CCOCC2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)c1nc2ccccc2[nH]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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FC(F)c1nc2ccccc2n1-c1nc(Cl)nc(N2CCOCC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |